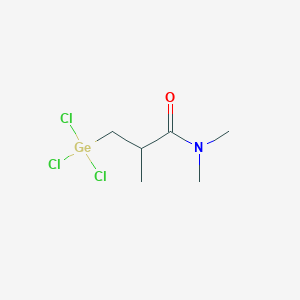![molecular formula C8H15Cl2NOS B14364566 S-[2-(Diethylamino)ethyl] dichloroethanethioate CAS No. 92513-71-8](/img/structure/B14364566.png)
S-[2-(Diethylamino)ethyl] dichloroethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2-(Diethylamino)ethyl] dichloroethanethioate: is a chemical compound known for its unique structure and properties It contains a dichloroethanethioate group attached to a diethylaminoethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Diethylamino)ethyl] dichloroethanethioate typically involves the reaction of diethylaminoethanol with dichloroethanethioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: S-[2-(Diethylamino)ethyl] dichloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The dichloroethanethioate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-[2-(Diethylamino)ethyl] dichloroethanethioate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or other biomolecules, providing insights into their structure and function.
Medicine: The compound’s potential therapeutic applications are being explored. It may serve as a precursor for the synthesis of pharmaceutical agents or as a tool for drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and versatility make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of S-[2-(Diethylamino)ethyl] dichloroethanethioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions depend on the specific context and the nature of the target molecules.
Comparación Con Compuestos Similares
S-(2-(Diisopropylamino)ethyl) ethanethioate: Contains a similar side chain but with different substituents.
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Shares structural similarities but has different functional groups.
Uniqueness: S-[2-(Diethylamino)ethyl] dichloroethanethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
92513-71-8 |
|---|---|
Fórmula molecular |
C8H15Cl2NOS |
Peso molecular |
244.18 g/mol |
Nombre IUPAC |
S-[2-(diethylamino)ethyl] 2,2-dichloroethanethioate |
InChI |
InChI=1S/C8H15Cl2NOS/c1-3-11(4-2)5-6-13-8(12)7(9)10/h7H,3-6H2,1-2H3 |
Clave InChI |
FGVYVNFNMIMBSK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


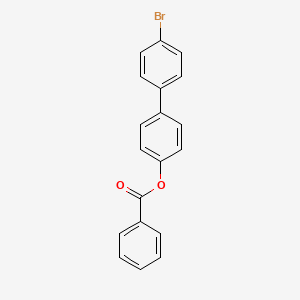
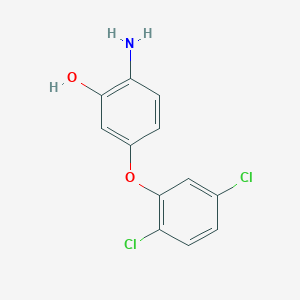
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
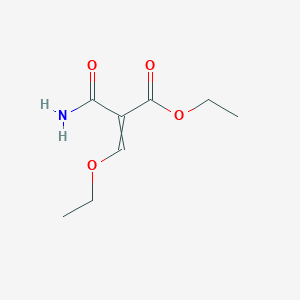
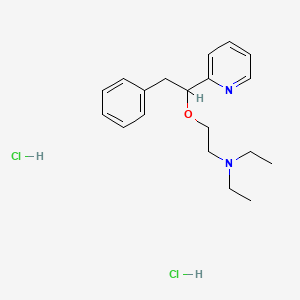
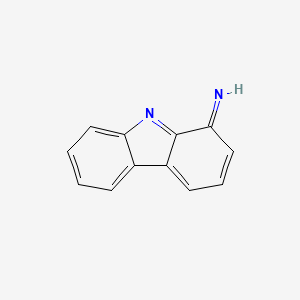
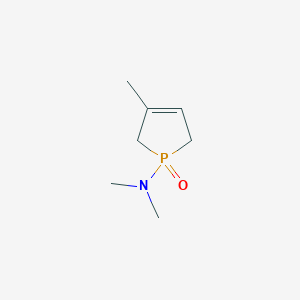

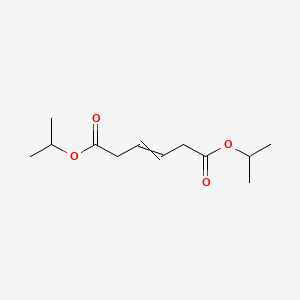
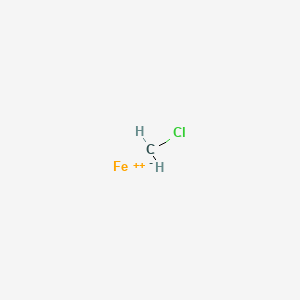
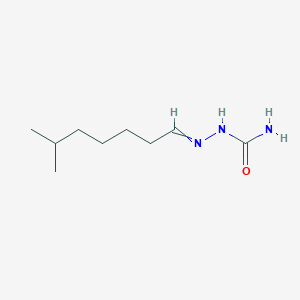
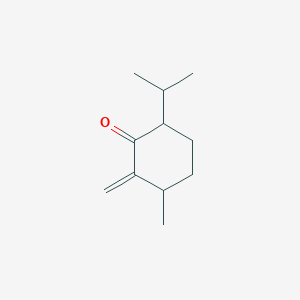
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
